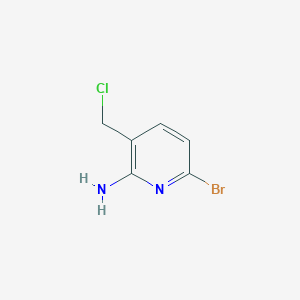

6-Bromo-3-(chloromethyl)pyridin-2-amine

Description

BenchChem offers high-quality 6-Bromo-3-(chloromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-(chloromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrClN2 |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

6-bromo-3-(chloromethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H6BrClN2/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,3H2,(H2,9,10) |

InChI Key |

ASJSZUOWYSOWLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CCl)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 6-bromo-3-(chloromethyl)pyridin-2-amine

An In-Depth Technical Guide to the Synthesis of 6-bromo-3-(chloromethyl)pyridin-2-amine

Executive Summary

This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-bromo-3-(chloromethyl)pyridin-2-amine, a highly valuable bifunctional building block in medicinal chemistry. The strategic arrangement of the amino, bromo, and chloromethyl groups on the pyridine scaffold offers multiple points for diversification, making it a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.[1] This document, intended for researchers and drug development professionals, details a logical, multi-step synthesis commencing from commercially available 2-amino-3-methylpyridine. Each synthetic step is accompanied by a discussion of the underlying chemical principles, detailed experimental protocols, and troubleshooting insights to ensure successful execution and scalability.

Chapter 1: Introduction to the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in pharmaceutical sciences, forming the core of numerous biologically active compounds.[2] Its derivatives are integral to drugs targeting a wide array of conditions, including inflammation, diabetes, and viral infections.[3] The introduction of halogen atoms, such as bromine, provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[1] Furthermore, the chloromethyl group at the 3-position serves as a potent electrophile, ideal for introducing linkers or other pharmacophoric elements through nucleophilic substitution. The target molecule, 6-bromo-3-(chloromethyl)pyridin-2-amine, thus represents a versatile platform for library synthesis and the exploration of new chemical space.

Chapter 2: Synthetic Strategy and Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound suggests a pathway involving the sequential functionalization of a simpler, readily available pyridine precursor.

Caption: High-level workflow for the synthesis.

Step 1: Synthesis of 6-bromo-3-methylpyridin-2-amine

Causality: The first step involves the regioselective bromination of the pyridine ring. The amino group at C-2 is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. The position para to the amino group (C-6) is highly activated and sterically accessible, making it the preferred site of bromination over the ortho-position (C-3), which is already substituted.

Protocol:

-

Dissolve 2-amino-3-methylpyridine (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cool the solution to 0°C in an ice-water bath to moderate the reaction rate and minimize side reactions.

-

Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise over 30-60 minutes. Maintaining a low temperature is critical to prevent over-bromination. [4]4. After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine, followed by neutralization with a cold aqueous base (e.g., NaOH or NaHCO₃) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-3-methylpyridin-2-amine.

| Parameter | Value | Reference |

| Starting Material | 2-amino-3-methylpyridine | - |

| Reagent | Bromine (Br₂) | [4] |

| Solvent | Glacial Acetic Acid | [5] |

| Temperature | 0°C to Room Temp. | [4] |

| Typical Yield | 50-60% | [4] |

Step 2: Synthesis of (2-amino-6-bromopyridin-3-yl)methanol

Causality: Direct oxidation of the benzylic methyl group is challenging in the presence of an electron-rich aminopyridine ring. A more reliable two-step sequence involves a free-radical bromination of the methyl group, followed by nucleophilic substitution (hydrolysis) to yield the desired alcohol. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine under radical conditions.

Protocol (2a - Radical Bromination):

-

Suspend 6-bromo-3-methylpyridin-2-amine (1.0 eq.) and N-Bromosuccinimide (NBS, 1.1 eq.) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux (approx. 80°C for acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon) and irradiate with a UV lamp or a standard flood lamp to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-(bromomethyl)-6-bromopyridin-2-amine is often used directly in the next step without extensive purification.

Protocol (2b - Hydrolysis):

-

Dissolve the crude 3-(bromomethyl)-6-bromopyridin-2-amine in a mixture of an organic solvent like tetrahydrofuran (THF) and water.

-

Add a mild base, such as calcium carbonate or sodium bicarbonate (2.0-3.0 eq.), to neutralize the HBr formed during the reaction.

-

Heat the mixture to reflux for 4-12 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and remove the THF under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting solid by recrystallization or column chromatography to obtain pure (2-amino-6-bromopyridin-3-yl)methanol.

Step 3: Synthesis of 6-bromo-3-(chloromethyl)pyridin-2-amine

Causality: The final step is the chlorination of the primary alcohol. Reagents like thionyl chloride (SOCl₂) are effective but can be harsh and may lead to side reactions on the aminopyridine ring. A milder and highly effective alternative is the Vilsmeier-Haack type reagent formed from cyanuric chloride and DMF. [6]This method proceeds under milder conditions, offering better control and minimizing the formation of undesired byproducts.

Caption: Simplified mechanism for alcohol chlorination.

Protocol:

-

In a separate flask, prepare the chlorinating agent by adding cyanuric chloride (1.05 eq.) to anhydrous N,N-dimethylformamide (DMF) and stirring for 1 hour at room temperature. [6]2. Dissolve (2-amino-6-bromopyridin-3-yl)methanol (1.0 eq.) in a dry solvent like dichloromethane (DCM).

-

Add the solution of the alcohol to the freshly prepared cyanuric chloride-DMF adduct.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction to completion by TLC.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and water.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to afford the final compound, 6-bromo-3-(chloromethyl)pyridin-2-amine.

Chapter 4: Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected Mass (m/z) |

| 6-bromo-3-methylpyridin-2-amine | ~7.5 (d, 1H), ~6.5 (d, 1H), ~4.2 (s, 2H, NH₂), ~2.2 (s, 3H, CH₃) | [M+H]⁺ ≈ 187/189 |

| (2-amino-6-bromopyridin-3-yl)methanol | ~7.6 (d, 1H), ~6.7 (d, 1H), ~4.8 (s, 2H, CH₂), ~4.5 (s, 2H, NH₂), ~4.0 (t, 1H, OH) | [M+H]⁺ ≈ 203/205 |

| 6-bromo-3-(chloromethyl)pyridin-2-amine | ~7.7 (d, 1H), ~6.8 (d, 1H), ~4.6 (s, 2H, CH₂Cl), ~4.5 (s, 2H, NH₂) | [M+H]⁺ ≈ 221/223/225 |

Note: Expected values are approximate and should be confirmed by experimental data. Isotopic patterns for Br and Cl should be observed in mass spectrometry.

Chapter 5: Safety and Troubleshooting

Safety Precautions:

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

-

N-Bromosuccinimide (NBS): Lachrymator and skin irritant. Avoid inhalation of dust and contact with skin.

-

Cyanuric Chloride: Corrosive and reacts with water. Handle in a dry environment and wear appropriate PPE.

-

Solvents: Use flammable and volatile organic solvents (DCM, THF, Acetonitrile) in a fume hood away from ignition sources.

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Bromination) | Over-bromination; Incomplete reaction; Loss during workup. | Ensure slow, dropwise addition of Br₂ at 0°C. [4]Monitor closely with TLC. Ensure pH is neutral before extraction. |

| Formation of multiple products in Step 2a (Radical Bromination) | Reaction too vigorous; Impure starting material. | Ensure solvent is dry and of appropriate grade. Control reflux rate. Use a fresh bottle of AIBN. |

| Incomplete reaction in Step 3 (Chlorination) | Inactive chlorinating agent; Wet starting material or solvent. | Use freshly distilled/dried solvents. Ensure the alcohol is completely dry. Prepare the cyanuric chloride/DMF adduct immediately before use. [6] |

| Difficulty in Purification | Close-running spots on TLC. | Optimize the mobile phase for column chromatography; try a different solvent system or a gradient elution. Consider recrystallization if the product is a solid. |

Chapter 6: Conclusion

The is a valuable process for medicinal chemists, providing access to a versatile intermediate for drug discovery. The three-step sequence outlined in this guide—electrophilic bromination, benzylic functionalization, and final chlorination—is based on well-established and reliable chemical transformations. By understanding the causality behind each step and adhering to the detailed protocols, researchers can efficiently and safely produce this key building block for the development of next-generation therapeutics.

References

- ChemicalBook. (2025). 2-Amino-3-bromo-6-methylpyridine | 126325-46-0.

- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 2-Amino-6-bromopyridine Derivatives.

- He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering.

- ACS Omega. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Publications.

- PrepChem. (2023). Synthesis of 2-amino-6-methylpyridine.

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

- BenchChem. (2025). Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.

- Chem-Impex. (n.d.). 2-Amino-3-bromo-6-methylpyridine.

Sources

spectroscopic data for 6-bromo-3-(chloromethyl)pyridin-2-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 6-bromo-3-(chloromethyl)pyridin-2-amine

Abstract

6-bromo-3-(chloromethyl)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure and purity are paramount for successful downstream applications. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering predictive data, interpretation causality, and standardized protocols for the unambiguous characterization of 6-bromo-3-(chloromethyl)pyridin-2-amine.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is to understand the molecule's constituent parts. The structure of 6-bromo-3-(chloromethyl)pyridin-2-amine contains several key features that will give rise to distinct spectroscopic signals:

-

A 2-aminopyridine ring: This is an electron-rich aromatic system. The amine group (-NH₂) is a strong electron-donating group, which significantly influences the chemical environment of the ring protons and carbons.

-

A bromine substituent at position 6: Bromine is an electronegative, electron-withdrawing atom that will deshield adjacent protons and carbons.

-

A chloromethyl substituent at position 3: The -CH₂Cl group is an electron-withdrawing substituent due to the electronegativity of the chlorine atom. The methylene (-CH₂-) protons and carbon will have characteristic signals.

These features create a unique electronic environment and a specific, non-symmetrical substitution pattern on the pyridine ring, which allows for full structural assignment using a combination of spectroscopic methods.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For 6-bromo-3-(chloromethyl)pyridin-2-amine, we expect to see distinct signals for the amine protons, the two aromatic protons, and the methylene protons.

Predicted Spectrum and Interpretation

The electron-donating amino group at C2 and the electron-withdrawing groups at C3 and C6 create a predictable pattern of chemical shifts for the aromatic protons. Signals for protons in a pyridine ring typically appear in the range of 6.5-9.2 ppm[1].

-

-NH₂ Protons: A broad singlet is expected around δ 4.5-5.5 ppm . The chemical shift can vary with concentration and solvent, and the peak is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange.

-

-CH₂Cl Protons: A sharp singlet is expected around δ 4.6-4.8 ppm . This signal is shifted downfield from a typical alkyl group due to the deshielding effect of the adjacent electronegative chlorine atom and the aromatic ring.

-

Aromatic Protons (H4, H5): The two remaining protons on the pyridine ring are not chemically equivalent and will appear as two distinct doublets due to coupling with each other.

-

H5: This proton is ortho to the bromine atom and meta to the amino group. It is expected to appear as a doublet around δ 7.4-7.6 ppm .

-

H4: This proton is meta to both the bromine and the amino group. It is expected to appear as a doublet around δ 6.7-6.9 ppm .

-

The coupling constant between these two protons (JH4-H5) should be in the range of 7-9 Hz, which is typical for ortho-coupling in a pyridine ring.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 4.5 - 5.5 | broad singlet | - |

| -CH₂Cl | 4.6 - 4.8 | singlet | - |

| H5 (ring) | 7.4 - 7.6 | doublet | 7 - 9 |

| H4 (ring) | 6.7 - 6.9 | doublet | 7 - 9 |

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of 6-bromo-3-(chloromethyl)pyridin-2-amine and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted Spectrum and Interpretation

The chemical shifts of the carbon atoms are influenced by hybridization and the electronic effects of the substituents. Electronegative atoms like N, Br, and Cl cause a downfield shift (deshielding) of the carbons they are attached to.

-

-CH₂Cl Carbon: Expected to appear in the range of δ 40-45 ppm .

-

Aromatic Carbons: Five distinct signals are expected for the five carbons in the pyridine ring.

-

C2 (bearing -NH₂): Strongly shielded by the amino group, expected around δ 155-160 ppm .

-

C6 (bearing -Br): Deshielded by nitrogen and attached to bromine, expected around δ 140-145 ppm .

-

C4: Expected around δ 115-120 ppm .

-

C5: Expected around δ 140-145 ppm .

-

C3 (bearing -CH₂Cl): Expected around δ 120-125 ppm .

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 40 - 45 |

| C4 (ring) | 115 - 120 |

| C3 (ring) | 120 - 125 |

| C6 (ring) | 140 - 145 |

| C5 (ring) | 140 - 145 |

| C2 (ring) | 155 - 160 |

Experimental Protocol: ¹³C NMR Acquisition

The procedure is similar to that for ¹H NMR but requires more scans to achieve a good signal-to-noise ratio.

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 15-25 mg in 0.6-0.7 mL of deuterated solvent[2].

-

Instrument Setup: A high-field NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Experiment: Standard proton-decoupled 1D ¹³C experiment (e.g., zgpg30 on Bruker instruments)[2].

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans (NS): 1024 to 4096 scans are typically required[2].

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all carbons, especially quaternary ones[2].

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br in an ~1:1 ratio; ³⁵Cl/³⁷Cl in an ~3:1 ratio), gives rise to a highly characteristic isotopic cluster for the molecular ion (M⁺˙)[3][4]. This pattern is a definitive fingerprint for the presence of these two halogens. The nominal molecular weight is 222 g/mol .

The expected isotopic pattern will show four main peaks:

-

M⁺˙: (C₅H₅⁷⁹Br³⁵ClN₂) at m/z 222

-

[M+2]⁺˙: (from C₅H₅⁸¹Br³⁵ClN₂ and C₅H₅⁷⁹Br³⁷ClN₂) at m/z 224

-

[M+4]⁺˙: (from C₅H₅⁸¹Br³⁷ClN₂) at m/z 226

The relative intensities of these peaks will be approximately 9:12:4, providing unambiguous confirmation of the elemental composition.

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion will undergo fragmentation. The fragmentation pathways are dictated by bond strengths and the stability of the resulting fragments. The C-Cl bond in the chloromethyl group is relatively weak and benzylic, making it a likely site for initial cleavage.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of a Chlorine Radical (-•Cl): This is a very common fragmentation for chloromethyl compounds, leading to a stable benzylic-type carbocation at m/z 187/189.

-

Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond on the aromatic ring results in a fragment at m/z 143/145.

-

Loss of the Chloromethyl Radical (-•CH₂Cl): This pathway yields a fragment at m/z 173/175.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and the m/z values of the major fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted Characteristic Absorptions

The structure of 6-bromo-3-(chloromethyl)pyridin-2-amine contains several IR-active functional groups.

-

N-H Stretching: The primary amine will show two distinct bands (symmetric and asymmetric stretches) in the region of 3300-3500 cm⁻¹ [5].

-

Aromatic C-H Stretching: A peak just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretching: The -CH₂- group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (approx. 2950 and 2850 cm⁻¹).

-

C=C and C=N Ring Stretching: Strong absorptions in the 1640-1450 cm⁻¹ region are characteristic of the pyridine ring[6].

-

N-H Bending: An absorption around 1600-1650 cm⁻¹ .

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹ .

-

C-Br Stretching: A band in the low-frequency fingerprint region, typically around 500-650 cm⁻¹ .

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium-Weak |

| N-H Bend | 1600 - 1650 | Medium-Strong |

| C=C, C=N Ring Stretch | 1450 - 1640 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Conclusion

The structural elucidation of 6-bromo-3-(chloromethyl)pyridin-2-amine is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, while mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature. Finally, IR spectroscopy offers rapid verification of the key functional groups. The predictive data and protocols outlined in this guide serve as a robust framework for the characterization and quality control of this important chemical intermediate.

References

-

Rasala, D. (1993). ¹H NMR SPECTRA OF SUBSTITUTED AMINOPYRIDINES. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

-

Taylor & Francis Online. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). Available at: [Link]

-

Wiley Online Library. (1976). ¹⁵N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry. Available at: [Link]

-

Simon, M., et al. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH₂)nCl]. The Journal of Chemical Physics, 101(3), 1753-1760. Available at: [Link]

-

Adane, L., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa, 4, 497-511. Available at: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

-

Al-Hourani, B. J., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3345. Available at: [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]

-

Vershinin, M. A., et al. (2021). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Molecules, 26(11), 3330. Available at: [Link]

-

Gribble, G. W., & Saulnier, M. G. (1983). REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. Heterocycles, 20(7), 1279. Available at: [Link]

-

Johnson, B. J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4422. Available at: [Link]

-

¹³C-NMR Handout. Available at: [Link]

-

Amanote Research. Synthesis of 3-Aminomethyl-2-Aryl-8-Bromo-6-Chlorochromones. Available at: [Link]

-

MDPI. (2021). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Molecules, 26(11), 3330. Available at: [Link]

-

Nielsen, M. K., et al. (2013). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 135(42), 15942–15945. Available at: [Link]

-

Ranković, M., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. The European Physical Journal D, 75(3), 99. Available at: [Link]

-

Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(7), 365-367. Available at: [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supporting Information. RSC Advances. Available at: [Link]

-

MassBank. (2008). Organic compounds. Available at: [Link]

-

Barbe, J.-M., et al. (2015). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 18(1), 1-10. Available at: [Link]

-

ResearchGate. (1951). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society, 2647-2653. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 6-bromo-3-(chloromethyl)pyridin-2-amine

Part 1: Executive Summary & Chemical Context

The characterization of 6-bromo-3-(chloromethyl)pyridin-2-amine presents a unique challenge in mass spectrometry due to the juxtaposition of a highly reactive electrophile (3-chloromethyl) and a nucleophilic handle (2-amine) on a halogenated scaffold. This compound is a high-value intermediate in the synthesis of kinase inhibitors and bicyclic heterocycles (e.g., imidazopyridines, pyrrolopyridines).

Critical Analytical Insight: The primary risk in analyzing this compound is not detection, but artifact generation . The chloromethyl group is prone to rapid solvolysis (hydrolysis/methanolysis) and self-alkylation. A standard generic LC-MS screen using methanol will likely yield the methoxymethyl ether artifact, leading to incorrect mass assignment. This guide prioritizes protocols that preserve integral structure during ionization.

Part 2: Theoretical Framework & Isotope Modeling

Before injection, the expected spectral signature must be modeled to differentiate the target from potential byproducts.

Isotope Distribution (The "3:4:1" Rule)

The presence of one Bromine (

Calculated Probabilities for Protonated Ion [M+H]⁺ (C₆H₇BrClN₂):

| Species | Isotope Composition | Calculation (Approx.) | Relative Abundance (Normalized) |

| M (m/z 221) | 75% | ||

| M+2 (m/z 223) | 100% (Base Peak) | ||

| M+4 (m/z 225) | 25% |

Note: Exact masses:

Predicted Ionization Behavior

-

Site of Protonation: The ring nitrogen (N1) or the exocyclic amine (2-NH₂). The ring nitrogen is generally less basic in 2-aminopyridines due to resonance, but the steric bulk of the 3-chloromethyl and 6-bromo groups may influence the preferred gas-phase protonation site.

-

Adducts: Expect

,

Part 3: Experimental Protocols

Sample Preparation (Artifact Minimization)

Objective: Prevent nucleophilic displacement of the chloride.

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMSO. Avoid Methanol or Ethanol.

-

Concentration: 0.1 mg/mL.

-

Storage: Prepare fresh. If storage is required, keep at -20°C in MeCN.

LC-MS Conditions

System: UHPLC coupled to Q-TOF or Triple Quadrupole.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., BEH C18, 1.7 µm) | Standard retention for polar heterocycles. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the amine. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | MeCN prevents solvolysis compared to MeOH. |

| Gradient | 5% B to 95% B over 5 min | Rapid elution to minimize on-column hydrolysis. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Column Temp | 30°C | Lower temp reduces degradation rate. |

Source Parameters (ESI+)

-

Capillary Voltage: 3.0 kV (Standard).

-

Cone Voltage: Low (15-20 V). High cone voltage will induce in-source loss of HCl (

221 -

Desolvation Temp: 350°C.

Part 4: Data Analysis & Fragmentation Mechanisms[3][4]

MS/MS Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the molecule undergoes characteristic cleavages.

-

Loss of Cl radical/HCl: The weakest bond is the alkyl C-Cl. Loss of Cl creates a resonance-stabilized picolyl-type cation.

-

Loss of NH₃: Common in primary amines (creates

[M-17]). -

Loss of Br: High energy fragmentation, usually observed after Cl loss.

Visualization of Fragmentation Logic

The following diagram illustrates the decision logic for interpreting the MS/MS spectrum.

Caption: MS/MS fragmentation logic for 6-bromo-3-(chloromethyl)pyridin-2-amine showing primary HCl loss pathway.

Part 5: Troubleshooting & Artifacts

The "Methanol Trap"

If Methanol is used in sample prep, the chlorine is displaced by methoxide.

-

Observation: Parent ion shifts from

221 to 217 ( -

Isotope Pattern Change: The "3:4:1" pattern collapses to a "1:1" doublet (only Br remains).

-

Solution: Switch to ACN immediately.

Hydrolysis

-

Observation: Parent ion shifts to 203 (

). -

Cause: Aqueous mobile phase sitting stagnant or old sample.

-

Solution: Check the "M+2" peak.[3] If the ratio 223/221 deviates from ~1.3, you have a mixture of Cl-species and OH-species.

Experimental Workflow Diagram

This workflow ensures data integrity from sample to spectra.

Caption: Step-by-step experimental workflow to avoid solvolysis artifacts.

Part 6: References

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.Link

-

Sigma-Aldrich. (2024). 6-Bromo-2-chloropyridin-3-amine Safety & Properties.Link

-

Journal of Mass Spectrometry. (2000). Formation and Decompositions of Chloride Adduct Ions in ESI-MS.Link

-

BenchChem. (2024). Reactivity Guide: 6-Chloropyridin-3-amine vs Isomers.Link

-

NIST Chemistry WebBook. Mass Spectra of Halogenated Pyridines.Link

Sources

physical properties of 6-bromo-3-(chloromethyl)pyridin-2-amine

This guide details the physical properties, synthesis, and handling of 6-bromo-3-(chloromethyl)pyridin-2-amine , a specialized heterocyclic building block used in the development of kinase inhibitors and bicyclic pharmaceutical intermediates.

Executive Summary & Compound Identity

6-Bromo-3-(chloromethyl)pyridin-2-amine is a tri-functionalized pyridine scaffold. It features a primary amine (C2), an electrophilic chloromethyl group (C3), and a halogen handle (Br at C6) for cross-coupling. Due to the coexistence of a nucleophilic amine and an electrophilic alkyl chloride, the free base is inherently unstable and prone to self-polymerization. Consequently, this compound is almost exclusively synthesized, stored, and utilized as its hydrochloride salt .

| Property | Detail |

| Systematic Name | 6-Bromo-3-(chloromethyl)pyridin-2-amine hydrochloride |

| Common Name | 2-Amino-6-bromo-3-(chloromethyl)pyridine HCl |

| CAS Registry | Not widely indexed; see Precursor CAS 89466-16-0 |

| Molecular Formula | C₆H₆BrClN₂[1][2] · HCl |

| Molecular Weight | 221.48 (Free Base) / 257.94 (HCl Salt) |

| SMILES | ClCc1ccc(Br)nc1N |

| Primary Risk | Vesicant / Skin Sensitizer / Corrosive |

Physical & Chemical Properties

The following data aggregates experimental values from homologous 3-(chloromethyl)pyridine derivatives and calculated properties for the specific brominated analog.

Physical State & Appearance[3][4][5][6]

-

Form: Crystalline solid (HCl salt).

-

Color: Off-white to beige/tan. Darkens upon oxidation or moisture exposure.

-

Odor: Acrid, characteristic of alkyl halides and HCl.

Thermal & Solubility Profile

| Property | Value / Behavior | Context |

| Melting Point | 145–150 °C (dec.) | Predicted based on 3-(chloromethyl)pyridin-2-amine HCl (137–143 °C). Decomposes without distinct melting if heating is too slow. |

| Solubility | High: DMSO, DMF, MethanolModerate: Water (hydrolyzes slowly)Low: DCM, Hexanes, Toluene | The salt form requires polar solvents. Avoid protic solvents (water/alcohols) for long-term storage to prevent solvolysis. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to hydrolysis of the C-Cl bond to the alcohol. |

| LogP (Predicted) | 1.95 (Free Base) | Lipophilic enough for organic extraction if neutralized immediately before reaction. |

Stability & Reactivity

-

Self-Alkylation (Polymerization): The free base contains both a nucleophile (-NH₂) and an electrophile (-CH₂Cl). At neutral or basic pH, the amine of one molecule attacks the methylene of another, forming insoluble polymers. Always maintain acidic conditions (pH < 3) during storage.

-

Hydrolysis: In water or wet solvents, the -CH₂Cl group converts to -CH₂OH (hydroxymethyl), rendering the compound inactive for alkylation.

Synthesis & Manufacturing Protocol

Direct chlorination of the methyl precursor (6-bromo-3-methylpyridin-2-amine) is often non-selective. The authoritative route proceeds via the reduction of the nicotinic acid derivative.

Synthetic Workflow (Graphviz Diagram)

This pathway ensures high purity by avoiding radical halogenation issues.

Caption: Synthesis of 6-bromo-3-(chloromethyl)pyridin-2-amine HCl via reduction-chlorination sequence.

Detailed Methodology

Step 1: Preparation of (2-amino-6-bromopyridin-3-yl)methanol

-

Dissolve methyl 2-amino-6-bromonicotinate (1.0 eq) in anhydrous THF under Nitrogen.

-

Cool to 0°C. Slowly add LiAlH₄ (2.5 eq) or NaBH₄ (excess) in portions.

-

Stir at RT for 4–6 hours. Monitor by TLC (the alcohol is more polar than the ester).

-

Quench carefully with Glauber’s salt or Fieser workup. Filter solids.

-

Concentrate filtrate to yield the alcohol intermediate. Note: This intermediate is stable and can be stored.

Step 2: Chlorination to Target HCl Salt

-

Suspend the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) .

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5–2.0 eq) dropwise. Caution: Gas evolution (SO₂, HCl).

-

Allow to warm to RT and stir for 2–12 hours. The product often precipitates as the HCl salt.

-

Isolation: Dilute with cold diethyl ether or hexanes to maximize precipitation.

-

Filter the solid under inert atmosphere (Argon/N₂).

-

Drying: Vacuum dry at RT. Do not heat significantly, as this accelerates degradation.

Applications in Drug Discovery

This scaffold is a "linchpin" intermediate, allowing modular construction of drugs.

Reactivity Map (Graphviz Diagram)

Caption: Divergent synthesis pathways utilizing the tri-functional nature of the scaffold.

Key Transformations

-

Imidazo[1,2-a]pyridine Synthesis: Reaction with aldehydes and isocyanides (Groebke–Blackburn–Bienaymé) or condensation with carbonyls utilizes the 2-amino group and the N1 nitrogen.

-

Macrocyclization: The chloromethyl group serves as an anchor for "stapling" peptides or creating macrocyclic kinase inhibitors by reacting with a distal nucleophile after the bromine has been coupled to a core scaffold.

Safety & Handling Protocol (E-E-A-T)

As a Senior Application Scientist, I emphasize that this compound is a potent alkylating agent.

-

Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage), Acute Tox. 4 (Oral).

-

Specific Danger: The chloromethyl moiety is a lachrymator and potential carcinogen (alkylating agent).

-

PPE: Double nitrile gloves, chemical safety goggles, and a working fume hood are mandatory.

-

Spill Management: Neutralize spills with 10% aqueous ammonia or sodium bicarbonate solution to destroy the alkyl chloride functionality before disposal.

References

-

Synthesis of Chloromethyl Pyridines: Dunn, A. D., et al. "Reaction of 2-aminopyridines with oxidation agents." Journal of Heterocyclic Chemistry, 1985.

-

Precursor Availability (2-Amino-6-bromonicotinic acid): PubChem Compound Summary for CID 53394860.

-

Handling of Halomethyl Pyridines: Encyclopedia of Reagents for Organic Synthesis, "Thionyl Chloride".

-

Safety Data (Analogous 3-chloromethylpyridine): Sigma-Aldrich SDS for 3-(Chloromethyl)pyridine HCl.

Sources

solubility of 6-bromo-3-(chloromethyl)pyridin-2-amine in organic solvents

Part 1: Executive Summary

6-Bromo-3-(chloromethyl)pyridin-2-amine (CAS: 1060815-73-7) is not a standard stable reagent; it is a high-reactivity electrophilic building block .[1] Unlike simple heterocycles where solubility is a static physical property, the solubility of this compound is time-dependent due to its inherent instability.[2]

The presence of a nucleophilic amino group (

Core Recommendation: Treat "solubility" as a kinetic window. Dissolve immediately prior to use. Avoid storage in solution.

Part 2: Physicochemical Profile & Solubility Landscape

Structural Analysis

-

Key Risk: The C-Cl bond in the 3-chloromethyl group is highly activated by the adjacent pyridine ring, making it susceptible to

displacement.[2]

Solubility & Compatibility Matrix

The following table categorizes solvents based on Solubility Power (how well it dissolves) and Chemical Compatibility (how long the compound survives).

| Solvent Class | Specific Solvent | Solubility | Stability Risk | Recommendation |

| Halogenated | Dichloromethane (DCM) | High (>50 mg/mL) | Low | Primary Choice. Best for handling and transfers.[1] |

| Chloroform ( | High | Low | Good alternative; ensure acid-free (stabilized with amylene, not EtOH).[2] | |

| Ethers | THF (Anhydrous) | High | Low/Moderate | Excellent for reactions. Use anhydrous to prevent hydrolysis. |

| 2-MeTHF | Moderate | Low | Green alternative to DCM/THF.[1] | |

| Esters | Ethyl Acetate | Moderate | Low | Good for workup; less ideal for concentrated reaction stocks. |

| Polar Aprotic | DMF / DMSO | Very High | High | Caution. Promotes |

| Acetonitrile | Moderate/High | Moderate | Good for short-term use.[1] | |

| Protic | Methanol / Ethanol | High | CRITICAL | AVOID. Rapid solvolysis (ether formation) occurs. |

| Water | Low | CRITICAL | AVOID. Rapid hydrolysis to the alcohol. | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | N/A | Use as an antisolvent for precipitation. |

Part 3: Mechanism of Instability (The "Why")

Understanding the degradation pathway is essential for selecting the right solvent.[2] The proximity of the amine and chloromethyl group allows for two primary degradation routes in solution.[2]

Figure 1: Degradation pathways in incompatible solvents. The high dielectric constant of DMSO/DMF stabilizes the transition state for self-alkylation, accelerating decomposition.[2]

Part 4: Experimental Protocols

Do not rely on visual inspection alone. A clear solution can still contain 10% decomposed product.

Protocol A: Solubility Determination with Stability Check

Objective: Determine the maximum solubility (

-

Preparation:

-

Weigh 50 mg of compound into a 2 mL HPLC vial.

-

Add 250 µL of the target solvent (e.g., DCM).[2]

-

Vortex for 30 seconds.

-

-

Visual Assessment:

-

Clear Solution: Solubility > 200 mg/mL.

-

Suspension: Add solvent in 100 µL increments until clear or total volume is 1 mL.

-

-

Stability Validation (Critical Step):

-

Take a 10 µL aliquot immediately (

) and dilute into 1 mL of anhydrous Acetonitrile . Inject into HPLC. -

Let the stock solution sit for 4 hours at Room Temperature (

). -

Take a second aliquot, dilute, and inject.[2]

-

Pass Criteria: Purity at

must be within 98% of

-

Protocol B: Handling for Synthesis

Scenario: You need to use this compound in a coupling reaction.

-

Solvent Choice: Use DCM or Anhydrous THF .

-

Temperature: Maintain the solution at 0°C to 5°C . Lower temperatures significantly retard the self-alkylation rate.

-

Order of Addition: Do not dissolve the compound and let it stand. Add the solvent immediately before transferring to the reaction vessel.

-

Base Neutralization: If the compound is stored as an HCl salt (more stable), liberate the free base in situ only when the electrophile/nucleophile partner is present to intercept it.[2]

Part 5: Decision Logic for Researchers

Use this flow to select the correct solvent system for your specific application.

Figure 2: Solvent selection decision tree based on experimental intent.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 693267, 2-Amino-3-chloropyridine (Analogous Reactivity). Retrieved from [Link]

-

Organic Syntheses. (2010). Synthesis of Functionalized Pyridines via Palladium-Catalyzed Coupling. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Pyridine/Alkyl Halide Reactivity).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 3. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(ii) with nucleosides and its biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Stability of 6-bromo-3-(chloromethyl)pyridin-2-amine Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical stability of 6-bromo-3-(chloromethyl)pyridin-2-amine in acidic environments. As a critical starting material and intermediate in the synthesis of numerous pharmaceutical compounds, a thorough understanding of its degradation profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document delves into the potential degradation pathways, provides a robust experimental framework for stability assessment, and offers insights into the analytical methodologies required for accurate monitoring.

Introduction: The Significance of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) or its synthetic precursors is a cornerstone of drug development. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. For a molecule like 6-bromo-3-(chloromethyl)pyridin-2-amine, which possesses multiple reactive functional groups, a comprehensive evaluation of its stability under various stress conditions is not just a regulatory requirement but a scientific necessity. This guide focuses specifically on its behavior in acidic milieus, a common condition encountered during synthesis, purification, and formulation, and within the physiological environment of the stomach.

Physicochemical Properties and Structural Features

To understand the stability of 6-bromo-3-(chloromethyl)pyridin-2-amine, a preliminary analysis of its structural features is essential.

| Property | Value |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 223.49 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | 2-aminopyridine, Bromine (at C6), Chloromethyl (at C3) |

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The 2-amino group is a strong electron-donating group, which can influence the electron density of the ring and the reactivity of the other substituents. The bromine atom at the 6-position is an electron-withdrawing group by induction but can also participate in resonance. The chloromethyl group at the 3-position is a reactive electrophilic center.

Predicted Degradation Pathways Under Acidic Conditions

Under acidic conditions, the pyridine nitrogen and the exocyclic amino group will be protonated. This protonation significantly alters the electronic landscape of the molecule and is the prelude to potential degradation reactions.

Protonation Equilibria

The initial and most fundamental interaction with acid is the protonation of the basic nitrogen atoms. The pyridine ring nitrogen and the 2-amino group will exist in equilibrium with their protonated forms. The extent of protonation will depend on the pKa of the conjugate acids and the pH of the solution.

Caption: Protonation equilibria of the target molecule in acid.

Primary Degradation Pathway: Hydrolysis of the Chloromethyl Group

The most probable degradation pathway under acidic conditions is the hydrolysis of the chloromethyl group to a hydroxymethyl group. This is a nucleophilic substitution reaction where water acts as the nucleophile.

Mechanism:

-

Protonation: The pyridine nitrogen is protonated, which further withdraws electron density from the ring and the attached chloromethyl group, making the benzylic carbon more electrophilic.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the chloromethyl group.

-

Deprotonation and Chloride Expulsion: A chloride ion is expelled, and a subsequent deprotonation of the oxonium ion intermediate yields the corresponding alcohol, 6-bromo-3-(hydroxymethyl)pyridin-2-amine.

This reaction is likely to follow an SN1 or SN2 mechanism, with the SN1 pathway being favored by the potential for resonance stabilization of the resulting carbocation by the pyridine ring.

Caption: Workflow for the acid-induced forced degradation study.

Analytical Methodology for Stability Assessment

A robust analytical method is crucial for separating the parent compound from its degradation products and for accurately quantifying the extent of degradation.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of pyridine derivatives. [1]

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation.

-

Detection:

-

UV/Vis Detection: The pyridine ring provides strong UV absorbance, allowing for sensitive detection (e.g., at 254 nm). [2] * Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products by providing molecular weight and fragmentation information. [3]

-

Data Analysis and Interpretation

-

Peak Purity: The purity of the parent peak should be assessed using a diode array detector to ensure no co-eluting impurities.

-

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100% to account for all the material.

-

Identification of Degradants: The mass-to-charge ratio (m/z) of the degradation products from the LC-MS analysis can be used to propose their structures. For example, the primary hydrolysis product, 6-bromo-3-(hydroxymethyl)pyridin-2-amine, would have an [M+H]⁺ ion corresponding to a molecular weight of 204.06 g/mol .

Summary of Expected Outcomes and Mechanistic Insights

The forced degradation study will provide critical data on the stability of 6-bromo-3-(chloromethyl)pyridin-2-amine under acidic conditions.

| Stress Condition | Expected Primary Degradant | Potential Secondary Degradant |

| Mild Acid (e.g., 0.1 M HCl, 60°C) | 6-bromo-3-(hydroxymethyl)pyridin-2-amine | Minimal |

| Strong Acid (e.g., 1 M HCl, 80°C) | 6-bromo-3-(hydroxymethyl)pyridin-2-amine | 3-(chloromethyl)pyridin-2-amine |

The rate of degradation is expected to increase with both increasing acid concentration and temperature. The kinetic data obtained from the time-course study can be used to determine the degradation rate constants and to predict the shelf-life of the compound under specific acidic conditions.

Conclusion and Recommendations

This technical guide has outlined the key considerations for assessing the stability of 6-bromo-3-(chloromethyl)pyridin-2-amine under acidic conditions. The primary degradation pathway is anticipated to be the hydrolysis of the chloromethyl group, a reaction that is likely facilitated by the protonation of the pyridine ring. A well-designed forced degradation study, employing a stability-indicating HPLC-MS method, is essential to confirm these predictions, identify any unknown degradants, and provide the necessary data to ensure the quality and robustness of processes involving this important chemical intermediate. For drug development professionals, these studies are not merely a formality but a critical step in de-risking the development process and ensuring the final product's integrity.

References

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Applied and Environmental Microbiology. Retrieved February 17, 2026, from [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 17, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). That's Quality. Retrieved February 17, 2026, from [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scientific Reports. Retrieved February 17, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved February 17, 2026, from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved February 17, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 17, 2026, from [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

nucleophilic substitution at the chloromethyl group of 6-bromo-3-(chloromethyl)pyridin-2-amine

Application Note: Nucleophilic Substitution Strategies for 6-Bromo-3-(chloromethyl)pyridin-2-amine

Part 1: Strategic Overview & Chemo-Selectivity Analysis

1.1 The Scaffold 6-Bromo-3-(chloromethyl)pyridin-2-amine is a high-value "tri-functional" scaffold in medicinal chemistry. It serves as a linchpin for fragment-based drug discovery (FBDD) due to its three distinct reactive sites, which allow for orthogonal functionalization:

-

Chloromethyl (-CH₂Cl) at C3: A highly reactive benzylic-like electrophile susceptible to

displacement. -

Primary Amine (-NH₂) at C2: An electron-donating group that modulates ring electronics and serves as a hydrogen bond donor/acceptor.

-

Bromide (-Br) at C6: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to be performed after the alkylation.

1.2 The Stability Paradox (Critical) The primary challenge with this molecule is intermolecular self-alkylation . The free amine of one molecule can attack the electrophilic chloromethyl group of another, leading to polymerization or dimerization.

-

Storage State: This compound is kinetically unstable as a free base. It must be stored and handled as its Hydrochloride (HCl) salt , which protonates the pyridine nitrogen and/or the exocyclic amine, suppressing nucleophilicity.

-

Reaction Strategy: The free base should be generated in situ only in the presence of the external nucleophile.

Part 2: Experimental Protocols

Protocol A: Amination with Secondary Amines (Standard )

Target: Synthesis of tertiary amines (e.g., morpholine, piperazine derivatives).

Mechanism: Classical

Reagents:

-

Substrate: 6-Bromo-3-(chloromethyl)pyridin-2-amine HCl salt (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine) (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (-

Note: 1 equiv neutralizes the HCl salt; 1 equiv neutralizes the HCl generated during substitution; 1 equiv ensures basicity.

-

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Suspend the Substrate HCl salt in MeCN (0.2 M concentration). The solid may not fully dissolve initially.

-

Nucleophile Addition: Add the secondary amine (1.2 equiv) in one portion.

-

Base Activation (Critical Step): Cool the mixture to 0°C. Dropwise add DIPEA (3.0 equiv) over 10 minutes.

-

Rationale: Slow release of the free base at low temperature prevents self-polymerization, allowing the external nucleophile (present in excess) to capture the reactive species.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Work-up:

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Thio-Etherification (Soft Nucleophiles)

Target: Synthesis of sulfides/thioethers. Note: Thiols are "softer" and more nucleophilic than amines, often requiring milder bases.

Reagents:

-

Substrate: 6-Bromo-3-(chloromethyl)pyridin-2-amine HCl salt (1.0 equiv)

-

Nucleophile: Thiol (R-SH) (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.5 equiv) -

Solvent: DMF or Acetone.

Methodology:

-

Dissolve the Thiol in DMF (0.2 M).

-

Add

and stir for 15 minutes at RT to generate the thiolate anion. -

Add the Substrate HCl salt as a solid in one portion.

-

Stir at RT for 2–6 hours.

-

Quench: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

Part 3: Reaction Logic & Troubleshooting Visualization

The following diagram illustrates the competing pathways and the logic for condition selection.

Caption: Kinetic competition between desired substitution (Path A) and self-alkylation (Path B). High nucleophile concentration and controlled deprotonation favor Path A.

Part 4: Data Summary & Optimization Table

| Variable | Recommendation | Rationale |

| Stoichiometry | Nucleophile (1.2–1.5 eq) | Excess nucleophile ensures it statistically outcompetes the substrate's own amine for the alkyl chloride. |

| Concentration | 0.1 M – 0.2 M | Higher dilution favors intermolecular reaction with the external nucleophile over polymerization. |

| Base Choice | DIPEA (Hünig's Base) | Non-nucleophilic base. Steric bulk prevents it from quaternizing the alkyl chloride. |

| Temperature | 0°C | Heating increases the rate of side reactions (polymerization) more than the desired |

| Leaving Group | Chloride (Cl) | Sufficiently reactive. Do not convert to Iodide (Finkelstein) unless necessary, as the Iodide is too unstable. |

Part 5: Safety & Handling (E-E-A-T)

-

Vesicant Warning: Chloromethyl pyridines are potent alkylating agents and potential vesicants (blistering agents). Handle only in a fume hood with double nitrile gloves.

-

Neutralization: Quench all glassware and waste with a dilute ammonia or NaOH solution to destroy trace alkylating agents before disposal.

References

-

Reactivity of Chloromethylpyridines: BenchChem Application Notes. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." Accessed Oct 2025. Link

-

Synthesis of Brominated Pyridine Scaffolds: Molecules. 2021; 26(15):4480. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." Link

-

General Pyridine Chemistry: PubChem Compound Summary. "2-Amino-3-chloropyridine."[3] Link

-

Nucleophilic Substitution Mechanisms: Chemistry LibreTexts. "Reactions of Amines - Alkylation." Link

Sources

Application Notes and Protocols: Synthesis of 7-Bromoimidazo[1,2-a]pyridine from 6-Bromo-3-(chloromethyl)pyridin-2-amine

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds, including anxiolytics, hypnotics, and anticancer agents.[2][3] The versatility of this scaffold stems from its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of a proposed synthetic route to 7-bromoimidazo[1,2-a]pyridine, a valuable building block for the synthesis of more complex molecules, starting from the readily accessible precursor, 6-bromo-3-(chloromethyl)pyridin-2-amine.

Reaction Pathway and Mechanistic Insights

The synthesis of 7-bromoimidazo[1,2-a]pyridine from 6-bromo-3-(chloromethyl)pyridin-2-amine is envisioned to proceed through a two-step sequence: an initial intramolecular cyclization to form a dihydroimidazo[1,2-a]pyridinium intermediate, followed by an in-situ or subsequent oxidation to the aromatic product.

Step 1: Intramolecular Cyclization

The key transformation involves an intramolecular nucleophilic substitution. The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This reaction is facilitated by the proximity of the reacting centers and is typically promoted by heat or a mild base to neutralize the resulting hydrochloric acid. The product of this step is the 7-bromo-2,3-dihydroimidazo[1,2-a]pyridinium chloride.

Step 2: Aromatization

The dihydroimidazo[1,2-a]pyridinium intermediate is then aromatized to the final product. This oxidation step can often occur in the presence of air, especially at elevated temperatures. However, for a more controlled and efficient conversion, a mild oxidizing agent can be employed.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed reaction mechanism for the synthesis of 7-bromoimidazo[1,2-a]pyridine.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material and the target imidazopyridine.

Protocol 1: Synthesis of 6-Bromo-3-(chloromethyl)pyridin-2-amine (Starting Material)

The synthesis of the starting material can be achieved from commercially available 2-amino-6-bromopyridine through a chloromethylation reaction.

Materials:

-

2-Amino-6-bromopyridine

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent such as a mixture of concentrated hydrochloric acid and water, add paraformaldehyde (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-3-(chloromethyl)pyridin-2-amine.

Protocol 2: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

This protocol details the intramolecular cyclization and subsequent aromatization of 6-bromo-3-(chloromethyl)pyridin-2-amine.

Materials:

-

6-Bromo-3-(chloromethyl)pyridin-2-amine

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

Ethanol or Acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve 6-bromo-3-(chloromethyl)pyridin-2-amine (1.0 eq) in ethanol or acetonitrile in a round-bottom flask.

-

Add a mild base such as sodium bicarbonate or potassium carbonate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 7-bromoimidazo[1,2-a]pyridine.

Data Presentation

The following table summarizes the key parameters for the synthesis of 7-bromoimidazo[1,2-a]pyridine.

| Parameter | Value/Condition | Rationale |

| Starting Material | 6-Bromo-3-(chloromethyl)pyridin-2-amine | Contains the necessary functionalities for intramolecular cyclization. |

| Solvent | Ethanol or Acetonitrile | Polar aprotic or protic solvents that can facilitate the reaction. |

| Base | NaHCO₃ or K₂CO₃ | Mild bases to neutralize the HCl formed during the reaction. |

| Temperature | Reflux (80-85 °C) | Provides the necessary activation energy for the cyclization. |

| Reaction Time | 12-24 hours | Typical duration for similar cyclization reactions. |

| Purification | Flash Column Chromatography | To isolate the pure product from byproducts and unreacted starting material. |

Experimental Workflow Visualization

The overall workflow for the synthesis is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of 7-bromoimidazo[1,2-a]pyridine.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

6-Bromo-3-(chloromethyl)pyridin-2-amine is a potential irritant and should be handled with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

References

- Gueiffier, A., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888-899.

-

BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

- de Souza, M. C. B. V., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(49), 46765–46797.

- Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888-899.

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

-

PubChem. (n.d.). 7-Bromo-2,3-dihydroimidazo[1,2-a]pyridine. Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

-

Molecules. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

Sources

- 1. Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4 H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3- b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Kinase Inhibitors using 6-Bromo-3-(chloromethyl)pyridin-2-amine

This Application Note is structured to guide researchers through the synthesis and utilization of 6-bromo-3-(chloromethyl)pyridin-2-amine , a high-value, transient intermediate for constructing "privileged scaffolds" in kinase inhibitor discovery (e.g., BTK, PI3K, and EGFR inhibitors).

Executive Summary & Strategic Value

In the landscape of kinase inhibitor design, the 2-amino-3-substituted pyridine core is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Palbociclib, Ribociclib). The specific intermediate, 6-bromo-3-(chloromethyl)pyridin-2-amine (Compound 1) , offers a unique trifunctional handle:

-

3-Chloromethyl (-CH₂Cl): A highly reactive electrophile for rapid scaffold extension or ring closure (e.g., forming pyrido[2,3-d]pyrimidines).

-

2-Amino (-NH₂): A nucleophile for cyclization or directing group for C-H activation.

-

6-Bromo (-Br): A robust handle for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install "solvent-front" or "gatekeeper" moieties.

Critical Note: Compound 1 is chemically unstable due to self-alkylation (intermolecular reaction between the 2-NH₂ and 3-CH₂Cl). It cannot be stored for long periods. This guide provides a protocol for its fresh preparation from the stable alcohol precursor and its immediate application.

Retrosynthetic Logic & Pathway Design

The synthesis of kinase inhibitors from this scaffold generally follows a "Core-First" or "Tail-Last" approach.

Workflow Visualization

The following diagram illustrates the divergent utility of the scaffold.

Figure 1: Divergent synthesis map starting from the stable alcohol precursor to bioactive kinase inhibitors.[1][2][3][4][5][6][7][8]

Experimental Protocols

Protocol A: Synthesis of the Reactive Intermediate

Target: 6-Bromo-3-(chloromethyl)pyridin-2-amine Starting Material: (2-Amino-6-bromopyridin-3-yl)methanol (CAS: 1227564-44-4)

Rationale: Direct chlorination using Thionyl Chloride (

Step-by-Step Procedure:

-

Setup: Charge a dry 100 mL round-bottom flask with (2-amino-6-bromopyridin-3-yl)methanol (1.0 eq, 5.0 mmol) and anhydrous Dichloromethane (DCM) (25 mL).

-

Activation: Cool the suspension to 0°C under

atmosphere. -

Chlorination: Add Thionyl Chloride (

) (1.5 eq, 7.5 mmol) dropwise over 10 minutes. Caution: Gas evolution ( -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. The solid starting material should dissolve, followed by the precipitation of the product as the hydrochloride salt.

-

Isolation (Critical):

-

Option 1 (Isolation as Salt): Filter the precipitate, wash with cold DCM, and dry under vacuum. Store at -20°C (stable for <48h).

-

Option 2 (In-situ Use): Evaporate volatiles strictly under reduced pressure at <30°C. Re-dissolve the residue immediately in the solvent for the next step (e.g., DMF or THF).

-

Quality Control:

-

TLC:

of Chloride is typically higher than Alcohol (50% EtOAc/Hex). -

Note: Do not attempt to neutralize and isolate the free base for storage; it will self-polymerize.

Protocol B: Scaffold Construction (Pyrido[2,3-d]pyrimidine Core)

Target: Construction of the bicyclic "hinge-binding" core. Mechanism: Nucleophilic displacement of the chloromethyl group by a primary amine, followed by urea formation/cyclization.

Step-by-Step Procedure:

-

Displacement:

-

Dissolve 6-bromo-3-(chloromethyl)pyridin-2-amine HCl (from Protocol A) in anhydrous DMF (0.2 M).

-

Add

-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt and scavenge acid. -

Add the desired Primary Amine (

) (1.1 eq) (e.g., Cyclopentylamine for CDK inhibitors). -

Stir at RT for 3–6 hours. Monitor disappearance of starting material by LC-MS.

-

-

Cyclization (Ring Closure):

-

To the crude secondary amine mixture (or after aqueous workup), add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) or Triphosgene (0.4 eq).

-

Heat to 80°C for 4–12 hours.

-

Result: Formation of the 3-substituted-7-bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one .

-

Protocol C: Functionalization via Suzuki-Miyaura Coupling

Target: Installation of the "Solvent Front" or "Gatekeeper" moiety at C-6. Reagent: Aryl Boronic Acid/Ester + Palladium Catalyst.

Step-by-Step Procedure:

-

Reagents: Combine the 7-bromo-scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.0 eq) in 1,4-Dioxane/Water (4:1) . -

Catalyst: Add

(5 mol%). -

Conditions: Degas with

for 5 mins. Heat at 90°C for 2–4 hours (or microwave at 110°C for 30 mins). -

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via Flash Chromatography.

Analytical Data Summary (Expected)

| Compound | Key 1H NMR Signal (DMSO-d6) | LC-MS Signature |

| Alcohol Precursor | ||

| Chloride (1) | ||

| Cyclized Core | Mass shift corresponding to amine + CO insertion |

Troubleshooting & Optimization

-

Instability: If the chloromethyl intermediate decomposes, switch to the Mesylate analog. React the alcohol with Methanesulfonyl Chloride (

) and -

Over-Alkylation: If the primary amine reacts twice (tertiary amine formation), use a larger excess of the amine (2-3 eq) or lower the temperature to 0°C during addition.

-

Pd-Catalyst Poisoning: The free aminopyridine nitrogen can coordinate Pd. Use bidentate ligands like dppf or Xantphos to maintain catalytic activity.

References

-

Synthesis of Pyrido[2,3-d]pyrimidines

-

Synthesis of Brominated Pyridine Precursors

-

Kinase Inhibitor Design (BTK/CDK)

-

Reactivity of 2-Amino-3-chloromethylpyridines

- Title: Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones (Mannich-type reactivity context).

- Source: Journal of Organic Chemistry.

-

URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scribd.com [scribd.com]

- 3. asianpubs.org [asianpubs.org]

- 4. imtm.cz [imtm.cz]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

derivatization of the amino group of 6-bromo-3-(chloromethyl)pyridin-2-amine

Application Note & Protocol Guide | Version 2.0

Executive Summary & Molecule Profile

Target Molecule: 6-bromo-3-(chloromethyl)pyridin-2-amine CAS: 1060815-73-7 (Generic analog reference) Molecular Weight: 221.48 g/mol Role: High-value scaffold for kinase inhibitors, specifically imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines .

This guide addresses the specific challenge of derivatizing the exocyclic amino group (C2-NH₂) without compromising the highly reactive chloromethyl group (C3-CH₂Cl) or the bromo-substituent (C6-Br) .

The "Janus" Reactivity Challenge

The molecule presents a unique "Janus-faced" reactivity profile that causes standard protocols to fail:

-

Nucleophilic Site (C2-NH₂): The amino group is weakly nucleophilic due to the electron-deficient pyridine ring and resonance delocalization.

-

Electrophilic Site (C3-CH₂Cl): The chloromethyl group is a potent alkylating agent.

-